molecular formula C18H20BrN5O B2726214 5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379975-63-8

5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2726214
CAS No.: 2379975-63-8
M. Wt: 402.296
InChI Key: NVSLRKYTBXLTQY-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine core with a piperidine ring and a bromopyrimidine moiety

Properties

IUPAC Name

2-[[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN5O/c19-15-9-20-18(21-10-15)25-13-14-4-7-23(8-5-14)11-16-12-24-6-2-1-3-17(24)22-16/h1-3,6,9-10,12,14H,4-5,7-8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSLRKYTBXLTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=C(C=N2)Br)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the bromopyrimidine moiety: This is usually done through a coupling reaction, such as a Suzuki or Heck reaction, where the bromopyrimidine is coupled with the imidazo[1,2-a]pyridine-piperidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromopyrimidine moiety allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: Used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may play a crucial role in binding to these targets, while the imidazo[1,2-a]pyridine core can modulate the compound’s overall activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: Shares the bromopyrimidine moiety but differs in the core structure.

    Imidazole Derivatives: Compounds with an imidazole core that exhibit similar biological activities.

Uniqueness

5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its combination of an imidazo[1,2-a]pyridine core with a piperidine ring and a bromopyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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